

Part 1: Foundational Analysis - Mass Spectrometry and Infrared Spectroscopy

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Compound of Interest

Compound Name: Ethyl 2-bromobenzo[d]thiazole-7-carboxylate
CAS No.: 579525-09-0
Cat. No.: B1510537

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The initial steps in any structural elucidation aim to establish the molecular mass and the key functional groups present. This provides the fundamental building blocks for more detailed analysis.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: Before delving into complex NMR analysis, confirming the molecular formula is paramount. HRMS provides an exact mass measurement, which is crucial for distinguishing between isobaric compounds and validating the elemental composition. The choice of ionization technique, such as Electrospray Ionization (ESI), is common for polar, medium-sized organic molecules.^[6]

Protocol: High-Resolution Mass Spectrometry (ESI-TOF)

- **Sample Preparation:** Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

- **Instrument Setup:** Calibrate the Time-of-Flight (TOF) mass spectrometer using a standard calibrant solution to ensure high mass accuracy.
- **Analysis:** Infuse the sample solution into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$. Acquire data in positive ion mode, scanning a mass range of m/z 50-500.
- **Data Processing:** Determine the exact mass of the molecular ion peak $[\text{M}+\text{H}]^+$ and use software to calculate the most plausible elemental composition.

Data Interpretation & Trustworthiness: The molecular formula $\text{C}_{10}\text{H}_8\text{BrNO}_2\text{S}$ has a calculated exact mass of 284.9460 Da for the most abundant isotopes (^{12}C , ^1H , ^{79}Br , ^{14}N , ^{16}O , ^{32}S).^[7] The HRMS spectrum is expected to show a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity separated by approximately 2 Da (for ^{79}Br and ^{81}Br). The observation of the $[\text{M}+\text{H}]^+$ ion at m/z 285.9538 and the $[\text{M}+2+\text{H}]^+$ ion at m/z 287.9517 would strongly support the presence of one bromine atom and validate the proposed molecular formula. This self-validating isotopic pattern is a critical checkpoint.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique for identifying functional groups. For a molecule like **Ethyl 2-bromobenzo[d]thiazole-7-carboxylate**, we anticipate specific vibrational modes corresponding to the aromatic system, the ester group, and the carbon-halogen bond. The presence of a strong carbonyl stretch is often the most revealing feature.^[8]

Protocol: Attenuated Total Reflectance (ATR) FT-IR

- **Sample Preparation:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Background Scan:** Perform a background scan with no sample present to account for atmospheric CO_2 and H_2O .
- **Sample Scan:** Acquire the sample spectrum, typically over a range of $4000\text{-}500\text{ cm}^{-1}$.
- **Data Processing:** Identify and label the major absorption bands.

Expected Data and Interpretation: The following table summarizes the key vibrational frequencies anticipated for the target molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
~3100-3000	Medium	Aromatic C-H Stretch	Characteristic of sp ² C-H bonds in the benzene ring.[9]
~2980-2850	Medium	Aliphatic C-H Stretch	Corresponds to the ethyl group (CH ₃ and CH ₂).[10]
~1725	Strong	Ester C=O Stretch	A strong, sharp peak indicative of the carbonyl group in the ethyl ester functionality. This is a key diagnostic peak. [10]
~1600, ~1470	Medium	Aromatic C=C Stretch	Vibrations within the fused benzothiazole ring system.
~1250	Strong	Ester C-O Stretch	Asymmetric C-O-C stretching of the ester group.
~1000-650	Variable	C-Br Stretch & Aromatic C-H Bending	The C-Br stretch is typically weak and found in the fingerprint region. Out-of-plane C-H bending can suggest the substitution pattern on the aromatic ring.[11]

Part 2: Core Structural Mapping - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. A combination of ^1H NMR, ^{13}C NMR, and 2D correlation experiments provides a detailed carbon-hydrogen framework.

^1H NMR Spectroscopy

Expertise & Experience: ^1H NMR reveals the chemical environment of each proton, their integration (number of protons), and their coupling (neighboring protons). For our target molecule, we expect distinct signals for the ethyl group and the three protons on the aromatic ring. The chemical shifts and splitting patterns are highly informative for determining the substitution pattern.

Protocol: ^1H NMR Spectroscopy (400 MHz)

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Instrument Setup: Tune and shim the spectrometer to ensure high resolution.
- Acquisition: Acquire the ^1H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS). Integrate the signals and analyze the multiplicities.

Predicted ^1H NMR Data and Interpretation (in CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.2-8.0	d	1H	H-6	The proton ortho to the electron-withdrawing ester group will be the most deshielded aromatic proton. It is expected to be a doublet due to coupling with H-5.
~7.9-7.7	d	1H	H-4	The proton adjacent to the thiazole nitrogen (H-4) is also significantly deshielded. It will appear as a doublet due to coupling with H-5.
~7.5-7.3	t	1H	H-5	This proton is coupled to both H-4 and H-6, resulting in a triplet (or more accurately, a doublet of doublets). It appears at a relatively upfield position compared to the

other aromatic protons.

~4.4

q

2H

-OCH₂CH₃

The methylene protons of the ethyl ester are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons. [12]

~1.4

t

3H

-OCH₂CH₃

The terminal methyl protons of the ethyl ester are split into a triplet by the two neighboring methylene protons. [12]

¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR provides a count of the unique carbon atoms in the molecule and information about their chemical environment (e.g., sp², sp³, carbonyl). This technique is crucial for confirming the carbon backbone of the structure.

Protocol: ¹³C NMR Spectroscopy (100 MHz)

- Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
- Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans is required due to the low natural abundance of ¹³C.

- Data Processing: Reference the spectrum to the deuterated solvent signal.

Predicted ^{13}C NMR Data and Interpretation (in CDCl_3):

Chemical Shift (δ , ppm)	Assignment	Rationale
~165	C=O (Ester)	The carbonyl carbon of the ester group is highly deshielded and appears at a characteristic downfield shift. [12]
~152	C-3a / C-7a	Fused aromatic carbons adjacent to heteroatoms.
~140	C-2 (C-Br)	The carbon atom bonded to the bromine in the thiazole ring is expected to be significantly downfield. The C2 position in 2-bromobenzothiazoles is known to be reactive. [13][14]
~135	C-7a / C-3a	Fused aromatic carbons.
~130-120	C-4, C-5, C-6	Aromatic CH carbons. Their precise shifts can be confirmed with 2D NMR.
~125	C-7	The aromatic carbon bearing the ester group.
~62	-OCH ₂ CH ₃	The methylene carbon of the ethyl ester, shifted downfield by the adjacent oxygen. [12]
~14	-OCH ₂ CH ₃	The terminal methyl carbon of the ethyl ester. [12]

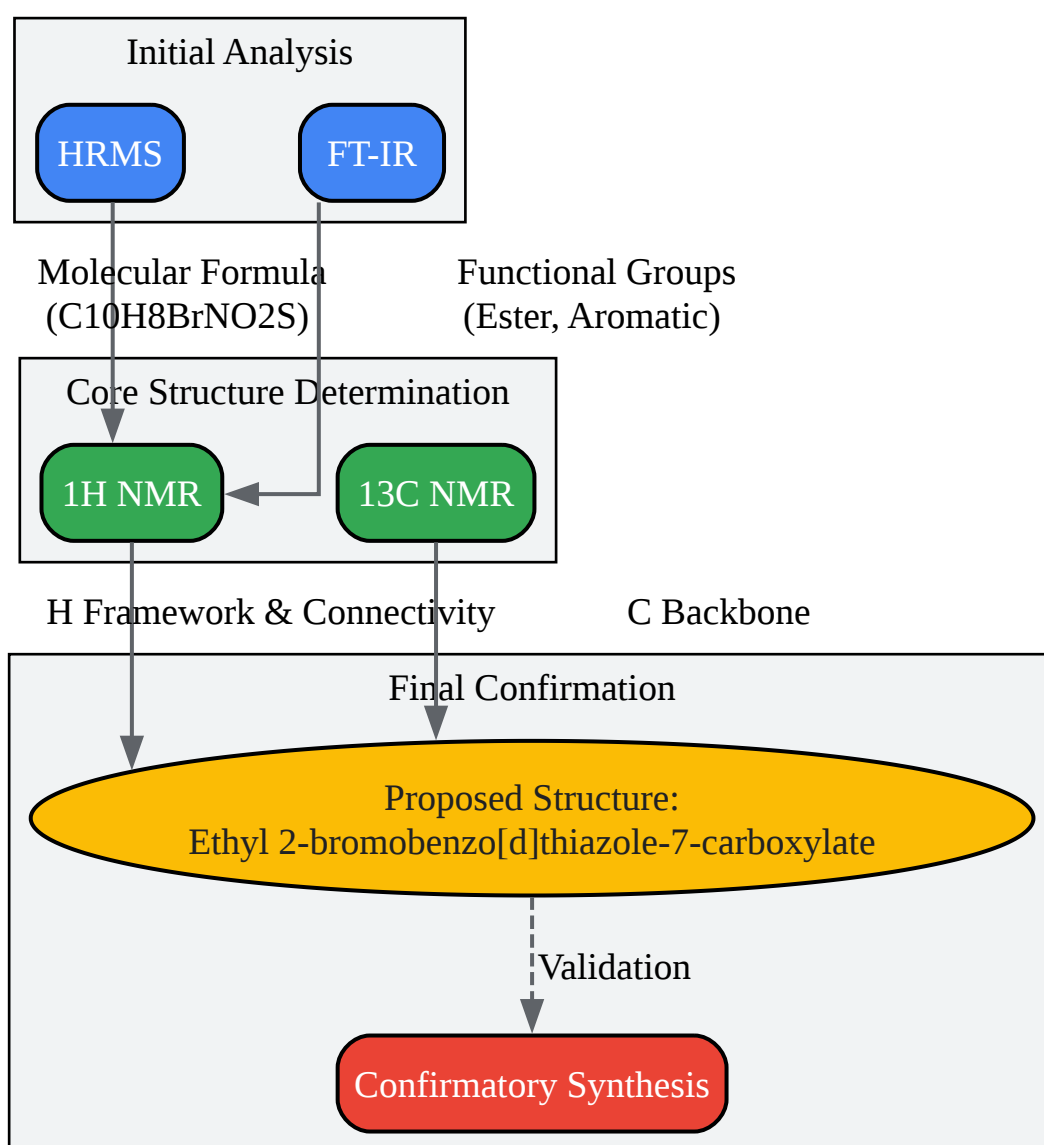
Part 3: Workflow Visualization and Confirmatory Synthesis

Synthesis

Visual aids and a proposed synthesis route provide a clear summary of the elucidation process and a method for ultimate structural confirmation.

Structural Elucidation Workflow

The logical progression from basic molecular properties to a detailed atomic map can be visualized as a workflow.



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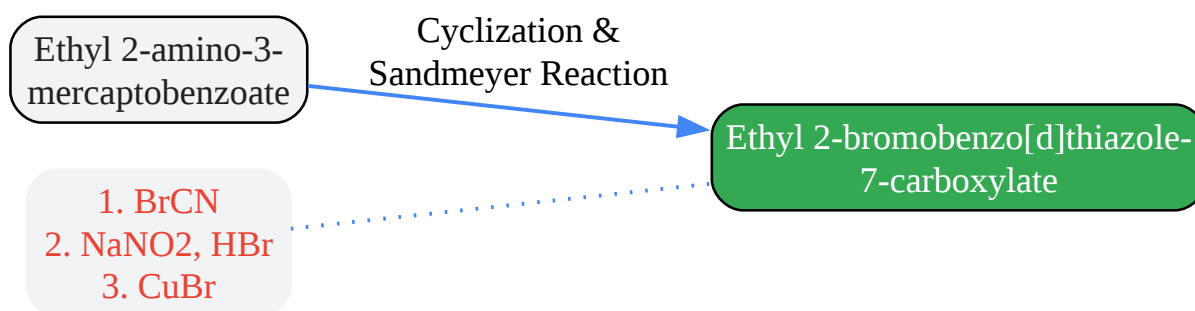
Caption: Workflow for the structural elucidation of **Ethyl 2-bromobenzo[d]thiazole-7-carboxylate**.

Proposed Confirmatory Synthesis

Expertise & Experience: The ultimate proof of a proposed structure is its unambiguous synthesis via a known chemical pathway. A plausible route to the target molecule would involve the formation of the benzothiazole ring, followed by functional group manipulations. A common method for benzothiazole synthesis is the reaction of a 2-aminothiophenol derivative with an appropriate electrophile.

Protocol: Proposed Synthesis of **Ethyl 2-bromobenzo[d]thiazole-7-carboxylate**

- Step 1: Synthesis of Ethyl 2-amino-3-mercaptopbenzoate: This key intermediate can be prepared from a commercially available starting material like ethyl 2-aminobenzoate through a multi-step sequence involving chlorosulfonation, reduction to the sulfonyl chloride, and subsequent reduction to the thiol.
- Step 2: Cyclization and Bromination: The 2-aminothiophenol intermediate is then reacted with cyanogen bromide (BrCN). This reaction proceeds via cyclization to form the 2-aminobenzothiazole, which is then diazotized and subjected to a Sandmeyer-type reaction with a bromide source (e.g., CuBr) to install the bromine at the 2-position.



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Caption: Proposed synthetic pathway for **Ethyl 2-bromobenzo[d]thiazole-7-carboxylate**.

By synthesizing the compound through this logical route and confirming that its spectroscopic data matches the data from the unknown sample, the proposed structure is unequivocally validated.

Conclusion

The structural elucidation of **Ethyl 2-bromobenzo[d]thiazole-7-carboxylate** is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. From establishing the molecular formula and key functional groups with HRMS and FT-IR to mapping the intricate carbon-hydrogen framework with ^1H and ^{13}C NMR, each step provides a crucial piece of the puzzle. The final confirmation through a targeted chemical synthesis provides an undeniable validation of the proposed structure, embodying the principles of scientific rigor and trustworthiness required in modern chemical research.

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